molecular formula C5H5NO2S2 B1612952 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid CAS No. 57658-34-1

4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid

Cat. No.: B1612952
CAS No.: 57658-34-1
M. Wt: 175.2 g/mol
InChI Key: RQECYBCSZSFGDL-UHFFFAOYSA-N
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Description

4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid is a heterocyclic compound with a thiazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The molecular formula of this compound is C5H5NO3S, and it has a molecular weight of 159.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid typically involves the reaction of thioamides with α-halo acids under basic conditions. One common method includes the cyclization of 2-mercaptoacetic acid with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed:

Scientific Research Applications

4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in cellular processes.

    Pathways Involved: It can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

  • 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid
  • 2-Methyl-1,3-thiazole-5-carboxylic acid
  • 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid

Comparison: 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo and ethyl-substituted counterparts. The presence of the thioxo group enhances its ability to undergo oxidation and reduction reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQECYBCSZSFGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623236
Record name 4-Methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57658-34-1
Record name 4-Methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid
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4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid
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Reactant of Route 6
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